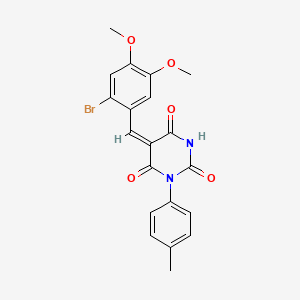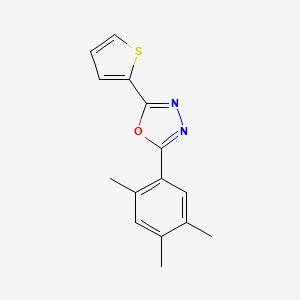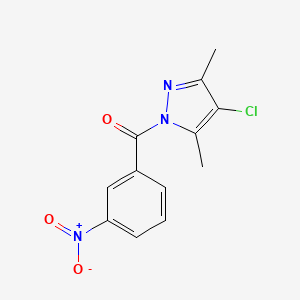![molecular formula C26H23NO4 B5195616 2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)
2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, commonly known as NBMI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. NBMI is a derivative of indene-1,3-dione and has been synthesized through a series of chemical reactions.
作用机制
NBMI exerts its effects through its ability to chelate metals, particularly heavy metals such as mercury, lead, and cadmium. NBMI forms stable complexes with these metals, which prevents their interaction with biological molecules and reduces their toxicity. NBMI also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBMI have been studied in various in vitro and in vivo models. NBMI has been shown to reduce oxidative stress and inflammation in cells and tissues exposed to heavy metals. NBMI has also been shown to improve the function of mitochondria, the cellular organelles responsible for energy production. In animal models, NBMI has been shown to protect against the toxic effects of heavy metals on various organs, including the liver, kidneys, and brain.
实验室实验的优点和局限性
NBMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. NBMI is also highly selective for heavy metals, which makes it a useful tool for studying the effects of heavy metal toxicity on biological systems. However, NBMI has some limitations, including its potential to interfere with other metal-containing molecules in biological samples and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on NBMI. One area of interest is the development of NBMI-based therapies for the treatment of heavy metal toxicity and related diseases. Another area of interest is the use of NBMI as a tool for studying the effects of heavy metal toxicity on biological systems. Further research is also needed to optimize the synthesis and purification of NBMI and to explore its potential applications in material science.
合成方法
The synthesis of NBMI involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde and 4-tert-butylbenzaldehyde to form 2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitrobenzaldehyde. This intermediate is then reacted with indene-1,3-dione in the presence of a base to yield NBMI. The synthesis of NBMI has been optimized to achieve high yields and purity.
科学研究应用
NBMI has been studied extensively for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, NBMI has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. NBMI has also been studied for its potential use in biotechnology, where it can be used as a chelating agent to remove heavy metals from biological samples. In material science, NBMI has been used as a polymer stabilizer and as a coating agent for metal surfaces.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-25(2,3)19-15-13-18(14-16-19)22(17-9-5-4-6-10-17)26(27(30)31)23(28)20-11-7-8-12-21(20)24(26)29/h4-16,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMRNUVVKNUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5195535.png)
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5195537.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)
![3-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5195562.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)

![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-methylbenzene)](/img/structure/B5195624.png)
![2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5195637.png)
![methyl N-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylglycinate](/img/structure/B5195639.png)